3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-DICHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYL-2-THIENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with chlorine, cyano, and carbamoyl groups. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYL-2-THIENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3,6-DICHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYL-2-THIENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzothiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: DDQ, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reducing Agents: LiAlH4, NaBH4, and hydrogen gas (H2) in the presence of a palladium catalyst.
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3,6-DICHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYL-2-THIENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DICHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYL-2-THIENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Indoles: Indole derivatives, which have significant pharmacological potential.
Uniqueness
3,6-DICHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYL-2-THIENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and its versatile applications in various fields. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H13Cl2N3O2S2 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O2S2/c1-8-11(7-21)17(27-14(8)18(25)23(2)3)22-16(24)15-13(20)10-5-4-9(19)6-12(10)26-15/h4-6H,1-3H3,(H,22,24) |
InChI Key |
MFCAKOYNESSODM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C(=O)N(C)C |
Origin of Product |
United States |
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